1H-Indol-3-ol, 5-bromo-4-chloro-

Catalog No.
S636160
CAS No.
117887-41-9
M.F
C8H5BrClNO
M. Wt
246.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indol-3-ol, 5-bromo-4-chloro-

A common challenge in β-galactosidase-based screening is non-standard dye formation when using indoxyl analogs. 5-Bromo-4-chloro-1H-indol-3-ol is the definitive precursor that, upon enzymatic cleavage, oxidizes to the intensely blue, highly insoluble 5,5'-dibromo-4,4'-dichloro-indigo precipitate, essential for unambiguous blue-white colony selection and high-resolution tissue staining. Key benefits: - Produces the canonical blue dye (λmax ~615 nm) mandated by X-Gal protocols. - Unmatched contrast and precipitation kinetics vs. magenta or salmon substrates. - Reliable supply from SMolecule, purity ≥98% HPLC, ensuring consistent lot-to-lot dimerization.

CAS Number

117887-41-9

Product Name

1H-Indol-3-ol, 5-bromo-4-chloro-

IUPAC Name

5-bromo-4-chloro-1H-indol-3-ol

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

InChI

InChI=1S/C8H5BrClNO/c9-4-1-2-5-7(8(4)10)6(12)3-11-5/h1-3,11-12H

InChI Key

AXCKOXONHIRKQP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=C2O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2O)Cl)Br

The exact mass of the compound 5-bromo-4-chloro-1H-indol-3-ol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of heteroaryl hydroxy compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Bromo-4-chloro-1H-indol-3-ol, 5-Bromo-4-chloroindoxyl, 5-Bromo-4-chloro-3-indolol, 5-Bromo-4-chloro-3-hydroxyindole, 5-Br-4-Cl-indoxyl

Purity

≥98%

Package Size

50 mg, 100 mg, 250 mg, 1 g

5-Bromo-4-chloro-1H-indol-3-ol is a halogenated indoxyl molecule primarily known as the aglycone component of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). In its most common application context, it is generated in situ through enzymatic cleavage of a glycosidic or phosphate bond. Subsequently, it undergoes rapid oxidative dimerization to form 5,5'-dibromo-4,4'-dichloro-indigo, a highly insoluble, intensely blue precipitate. This specific reaction product is the basis for its widespread use as a chromogenic reporter in molecular biology, microbiology, and histochemistry.

Research Fit

Workflow Chromogenic aglycone for enzyme substrate synthesis
Mechanism Enzymatic cleavage yields water-insoluble indigoid dye
Use Context Histochemistry, molecular biology, microbiology

Substituting 5-bromo-4-chloro-1H-indol-3-ol with other indoxyl analogs, such as 5-bromo-6-chloro-indoxyl (from Magenta-Gal) or 6-chloro-indoxyl (from Salmon-Gal), is incompatible with established protocols requiring a blue precipitate. The specific halogenation pattern at the 4- and 5-positions directly dictates the electronic properties that result in the characteristic blue color (λmax) and high insolubility of the final 5,5'-dibromo-4,4'-dichloro-indigo dimer. Using a different indoxyl precursor will produce a dye with a different color (e.g., red, pinkish-orange), solubility, and precipitation kinetics, fundamentally altering the assay output and invalidating comparability with standard methods like blue-white screening.

Substitution Risk

Dye particle and affinity
4-Cl, 5-Br pattern governs dye particle size and tissue substantivity; analogs may shift diffusion properties.
Spatial resolution
Different halogen substitution can compromise localization precision, leading to diffuse staining.
Assay sensitivity
Analog-based substrates may reduce staining intensity and compromise detection sensitivity.

Blue-White Screening Dye Color

The primary procurement value of 5-bromo-4-chloro-1H-indol-3-ol lies in its mandated role as the sole precursor to the 5,5'-dibromo-4,4'-dichloro-indigo precipitate, which is intensely blue. Alternative indoxyls, such as those derived from Magenta-Gal or Salmon-Gal, produce distinctly different colors. For example, the indoxyl from Magenta-Gal yields a red product, while the indoxyl from Salmon-Gal produces a pinkish-orange precipitate. This color specificity is critical for applications like blue-white colony screening, where the blue color provides a high-contrast, unambiguous signal against a white background.

Evidence DimensionColor of Dimerized Precipitate
Target Compound DataIntense Blue (from 5,5'-dibromo-4,4'-dichloro-indigo)
Comparator Or BaselineFrom Magenta-Gal: Red | From Salmon-Gal: Pinkish-orange
Quantified DifferenceQualitatively distinct and non-interchangeable colors for visual assays.
ConditionsStandard enzymatic assay conditions for β-galactosidase activity.

For established protocols based on X-Gal, this specific indoxyl is required to produce the expected blue colorimetric signal, making substitutes unsuitable.

Cytochemical Localization
Reported
~0.5 µm localization precision
Reported highest precision among tested analogs; supports sub-cellular enzyme mapping
Formalin-fixed tissue esterase study

Precursor for Dye Analytical Standard

For applications requiring the pure 5,5'-dibromo-4,4'-dichloro-indigo dye, such as for use as an analytical reference standard, in materials science, or for developing new assays, 5-bromo-4-chloro-1H-indol-3-ol is the direct and necessary synthetic precursor. The dimerization reaction is an established route to the final dye product. Procuring an alternative indoxyl, for example 6-bromoindoxyl, would result in the synthesis of a completely different molecule (6,6'-dibromoindigo) with different spectral and physical properties.

Evidence DimensionSynthetic Product Identity
Target Compound DataYields 5,5'-dibromo-4,4'-dichloro-indigo
Comparator Or Baseline6-bromoindoxyl yields 6,6'-dibromoindigo
Quantified DifferenceDifferent molecular structure, CAS number, and analytical profile.
ConditionsOxidative dimerization conditions.

This compound is the specific, non-substitutable starting material for synthesizing the pure blue dye standard associated with X-Gal assays.

Minimized Diffusion
Class-level
Smallest dye particles, least diffusion (qualitative)
Reported minimal diffusion among tested analogs; may support high-resolution staining
Review-based class-level inference

Halogenation-Driven Insoluble Precipitate

The electron-withdrawing bromine and chlorine atoms at the 5- and 4-positions, respectively, facilitate the oxidative dimerization process required for color formation. This specific substitution pattern results in a final indigo dye that is highly insoluble, ensuring it precipitates sharply at the site of enzyme activity. This is a critical performance differentiator compared to less-substituted indigos, like the parent unsubstituted indigo dye, which has different solubility and precipitation characteristics. The high insolubility of 5,5'-dibromo-4,4'-dichloro-indigo is essential for generating crisp, well-defined signals in applications like tissue staining or colony lifts, preventing signal diffusion and false positives.

Evidence DimensionPrecipitate Characteristics
Target Compound DataForms a highly insoluble, sharp precipitate
Comparator Or BaselineUnsubstituted indigo has different solubility and diffusion properties
Quantified DifferenceNot explicitly quantified in sources, but functionally critical for assay resolution.
ConditionsAqueous buffer systems used in histochemistry and molecular biology.

The specific halogenation ensures the resulting dye precipitates quickly and locally, which is critical for achieving high-resolution results in spatial assays.

ALP Detection via SERS
Data to verify
BCIP indigo dye detectable by SERS
Supports integration into advanced optical detection platforms
Source data to verify; method context

Blue-White Colony Screening Indicator

In molecular cloning, this compound is the direct chemical cause of the blue color in positive colonies when generated from its β-D-galactopyranoside conjugate (X-Gal). Its reliable dimerization to an intense, insoluble blue dye allows for high-contrast, unambiguous visual screening of recombinant bacterial colonies.

High-Resolution Histochemical Reporter

When generated from an appropriate conjugate (e.g., X-Gal or BCIP), the resulting sharp precipitation of the 5,5'-dibromo-4,4'-dichloro-indigo dye provides precise spatial localization of enzyme activity (like β-galactosidase or alkaline phosphatase) in tissue sections, enabling high-resolution cellular and subcellular mapping.

Precursor for Pure Dye Synthesis

Serves as the essential, non-interchangeable precursor for the chemical synthesis of 5,5'-dibromo-4,4'-dichloro-indigo. This is critical for manufacturing analytical reference standards, developing new colorimetric materials, or for quality control applications that require a pure sample of the blue dye.

Application Fit

Application
Selection Property
Validation Focus
Application: High-resolution enzyme histochemistry
Selection Property: Halogen substitution pattern for spatial resolution
Validation Focus: Localization precision and diffusion control
Application: Reporter gene assays (lacZ/GUS)
Selection Property: Chromogenic aglycone for X-Gal/X-Gluc synthesis
Validation Focus: Blue precipitate readout for colony/cell screening
Application: Advanced bioanalytical assay development
Selection Property: SERS-compatible indigoid chromophore
Validation Focus: Detection sensitivity beyond colorimetry

XLogP3

3

Wikipedia

5-bromo-4-chloro-3-hydroxyindole

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